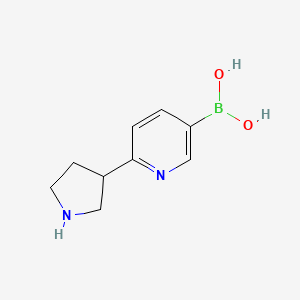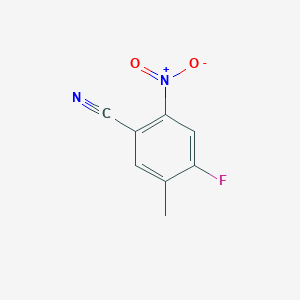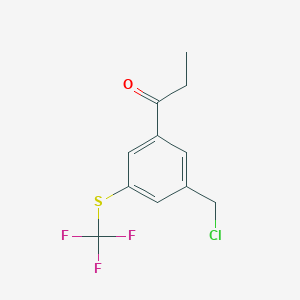
(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen with a metal (such as lithium or magnesium) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange via directed ortho-metallation followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to facilitate the borylation of C-H or C-F bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness .
化学反応の分析
Types of Reactions: (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Produces boronic esters or acids.
Reduction: Can yield alcohols or other reduced forms.
Substitution: Results in various substituted pyridine derivatives.
科学的研究の応用
(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
- (6-(Pyrrolidin-3-yl)pyridin-2-yl)boronic acid
- (6-(Pyrrolidin-3-yl)pyridin-4-yl)boronic acid
- (6-(Pyrrolidin-3-yl)pyrimidin-3-yl)boronic acid
Comparison: (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties . Compared to its analogs, this compound may exhibit different selectivity and potency in biological assays .
特性
分子式 |
C9H13BN2O2 |
|---|---|
分子量 |
192.03 g/mol |
IUPAC名 |
(6-pyrrolidin-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11,13-14H,3-5H2 |
InChIキー |
JQOFYVYCFFWBBG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)C2CCNC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)




